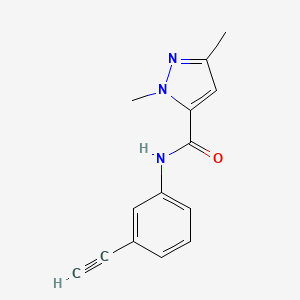
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as TAK-915, is a small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of compounds known as pyrazole carboxamides, which have been shown to have a range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to act on the GABA-A receptor, which is involved in the regulation of neuronal activity. This compound is believed to enhance the activity of the GABA-A receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is that it has been shown to be effective in animal models of cognitive impairment, suggesting that it may have potential as a treatment for cognitive disorders in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and neuronal health. Finally, there is potential for the use of this compound in combination with other drugs or therapies for the treatment of cognitive disorders.
Applications De Recherche Scientifique
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been the subject of several scientific studies aimed at investigating its potential as a treatment for cognitive disorders. One study published in the Journal of Medicinal Chemistry showed that this compound improved cognitive function in rats with cognitive impairment induced by scopolamine. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that this compound improved memory retention in a mouse model of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-4-11-6-5-7-12(9-11)15-14(18)13-8-10(2)16-17(13)3/h1,5-9H,2-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKFPTSQRAKHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)C#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
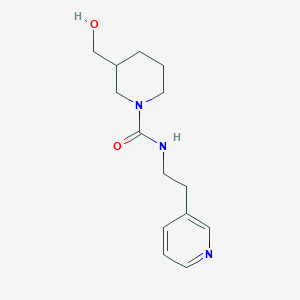
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
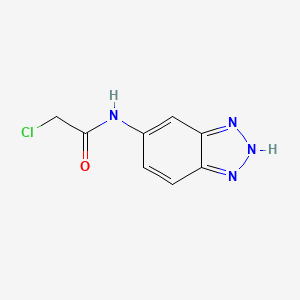
![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
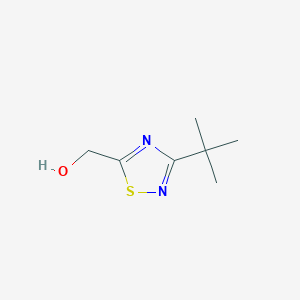
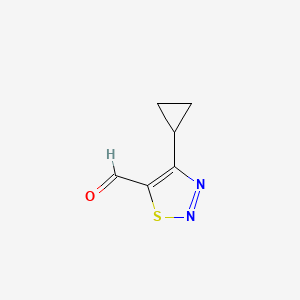
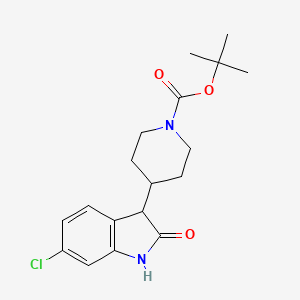
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)
